molecular formula C20H20ClN3O2 B11025013 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11025013
M. Wt: 369.8 g/mol
InChI Key: OGJDFXZLSWGSMA-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate product from the previous step and methoxymethyl chloride.

    Reaction Conditions: This step is usually performed under basic conditions using a base such as sodium hydride in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions

  • Formation of the Pyrazoloquinazolinone Core

      Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, leading to the formation of the pyrazoloquinazolinone core through cyclization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazoloquinazolinones with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinazoline derivatives. The methods may utilize various reagents and catalysts to achieve the desired structural modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized compound.

Table 1: Common Synthesis Methods

MethodDescription
Condensation ReactionsInvolves the reaction of a chlorophenyl derivative with methoxymethyl groups.
CyclizationFormation of the pyrazoloquinazoline structure through cyclization reactions.
Functional Group ModificationsIntroduction of substituents to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their effectiveness against various bacterial strains.

  • Case Study : A derivative similar to 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anticancer Potential

Emerging research indicates that compounds with similar structural motifs may possess anticancer properties. The ability to inhibit specific cancer cell lines has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : A related pyrazoloquinazoline compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinazoline derivatives have also been explored. These compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.

  • Case Study : Research has shown that certain derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Modifications to the core structure can lead to enhanced potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases antibacterial potency due to enhanced electron affinity.
Methoxymethyl GroupImproves solubility and bioavailability in biological systems.
Dimethyl SubstituentsPotentially increases lipophilicity, aiding membrane penetration.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-5(7H)-one: A similar compound with a slight variation in the position of the substituents.

    3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-4(7H)-one: Another similar compound with a different substitution pattern.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its specific substitution pattern and the presence of both chlorophenyl and methoxymethyl groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a derivative of quinazoline and pyrazole, known for its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20ClN3O\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}

This structure features a chlorophenyl group and a methoxymethyl substituent on a pyrazoloquinazolinone backbone, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, quinazolinone derivatives have demonstrated:

  • Cytotoxicity : Compounds with similar structures exhibited IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival.

Antioxidant Activity

The antioxidant properties of quinazoline derivatives have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The findings indicate that these compounds can effectively scavenge free radicals, suggesting their potential in preventing oxidative stress-related diseases .

Study 1: Cytotoxicity Evaluation

A study focusing on the cytotoxic effects of related quinazoline derivatives found that compounds A3 and A5 exhibited the highest activity against MCF-7 cells. The IC50 for these compounds was determined to be around 10 μM. This suggests that modifications in the chemical structure can significantly enhance biological activity .

Study 2: Antioxidant Properties

In another investigation, a series of quinazoline derivatives were synthesized and tested for their radical scavenging abilities. The results showed that these compounds possess strong antioxidant activity, which correlates with their structural characteristics. The study concluded that further modifications could lead to more potent antioxidant agents .

Data Tables

Compound NameIC50 (μM)Cell LineActivity Type
A310MCF-7Cytotoxicity
A512HT-29Cytotoxicity
A411PC3Cytotoxicity
Activity TypeAssay MethodResult
AntioxidantDPPH AssaySignificant radical scavenging activity

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C20H20ClN3O2/c1-20(2)8-16-14(17(25)9-20)10-22-19-18(12-5-4-6-13(21)7-12)15(11-26-3)23-24(16)19/h4-7,10H,8-9,11H2,1-3H3

InChI Key

OGJDFXZLSWGSMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

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